

# Commercial Availability and Synthetic Strategy of 3,4,5-Triethoxybenzoylacetonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 3,4,5-Triethoxybenzoylacetonitrile

Cat. No.: B1323268

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## Introduction:

**3,4,5-Triethoxybenzoylacetonitrile**, a substituted benzoylacetonitrile, holds potential as a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a ketone, a nitrile, and a trialkoxy-substituted aromatic ring, makes it an attractive precursor for the synthesis of various heterocyclic compounds and other complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability of **3,4,5-Triethoxybenzoylacetonitrile** and outlines a plausible synthetic route based on established chemical principles.

## Commercial Availability

**3,4,5-Triethoxybenzoylacetonitrile** is a specialized chemical and is not widely listed by major chemical suppliers. However, it is available from niche chemical providers that focus on research and development quantities.

Table 1: Commercial Supplier Information for **3,4,5-Triethoxybenzoylacetonitrile**

Supplier	CAS Number	Molecular Formula	Molecular Weight	Notes
Fluorochem	267880-91-1	C <sub>15</sub> H <sub>19</sub> NO <sub>4</sub>	277.32	Available in research quantities (e.g., 1g, 2g, 5g). <a href="#">[1]</a>
BOC Sciences	267880-91-1	C <sub>15</sub> H <sub>19</sub> NO <sub>4</sub>	277.32	Listed as a research chemical. <a href="#">[2]</a>

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for current information.

## Physicochemical Properties

Detailed experimental data for **3,4,5-Triethoxybenzoylacetonitrile** is not readily available in public literature or supplier documentation. The following table summarizes the basic calculated properties.

Table 2: Physicochemical Properties of **3,4,5-Triethoxybenzoylacetonitrile**

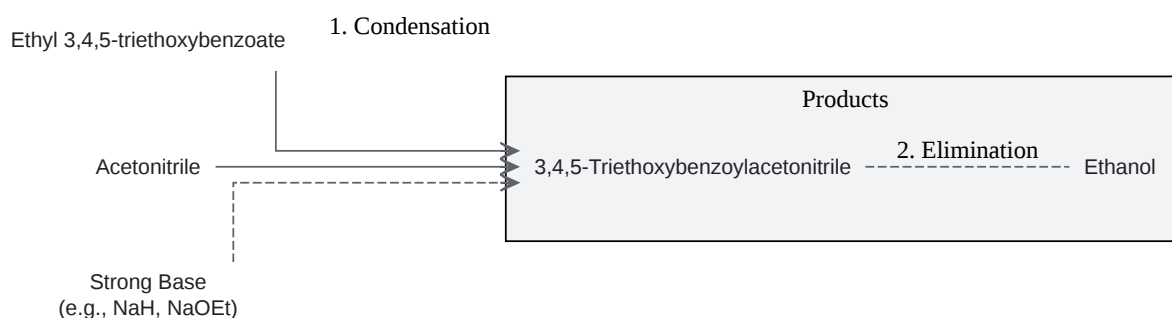
Property	Value	Source
CAS Number	267880-91-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>15</sub> H <sub>19</sub> NO <sub>4</sub>	<a href="#">[2]</a>
Molecular Weight	277.32 g/mol	<a href="#">[2]</a>
IUPAC Name	3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile	
Synonyms	3,4,5-Triethoxybenzoylacetonitrile	<a href="#">[2]</a>

Note: Properties such as melting point, boiling point, and solubility have not been found in the searched literature.

## Proposed Synthetic Protocol

A specific experimental protocol for the synthesis of **3,4,5-Triethoxybenzoylacetonitrile** has not been identified in the reviewed literature. However, a highly plausible and established method for the synthesis of  $\beta$ -ketonitriles is the Claisen condensation of an appropriate ester with acetonitrile.<sup>[3][4][5]</sup> The following proposed protocol is based on this general reaction.

Reaction Scheme:



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Figure 1: Proposed synthesis of **3,4,5-Triethoxybenzoylacetonitrile** via Claisen condensation.

### Detailed Methodology (Proposed):

This protocol is a general representation and would require optimization for specific yield and purity targets.

- Preparation of the Reaction Mixture:
  - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a strong base such as sodium hydride (NaH, 1.2 equivalents) or sodium ethoxide (NaOEt, 1.2 equivalents) suspended in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.

- To this suspension, slowly add a solution of ethyl 3,4,5-triethoxybenzoate (1.0 equivalent) and acetonitrile (1.5 equivalents) in the same anhydrous solvent under a nitrogen atmosphere.
- Reaction Conditions:
  - The reaction mixture is typically stirred at room temperature or gently heated to reflux to drive the condensation. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Isolation:
  - Upon completion, the reaction is quenched by the slow addition of a proton source, such as a dilute aqueous acid (e.g., 1M HCl), to neutralize the excess base and protonate the enolate product.
  - The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
  - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
- Purification:
  - The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **3,4,5-Triethoxybenzoylacetonitrile**.

Experimental Workflow Diagram:



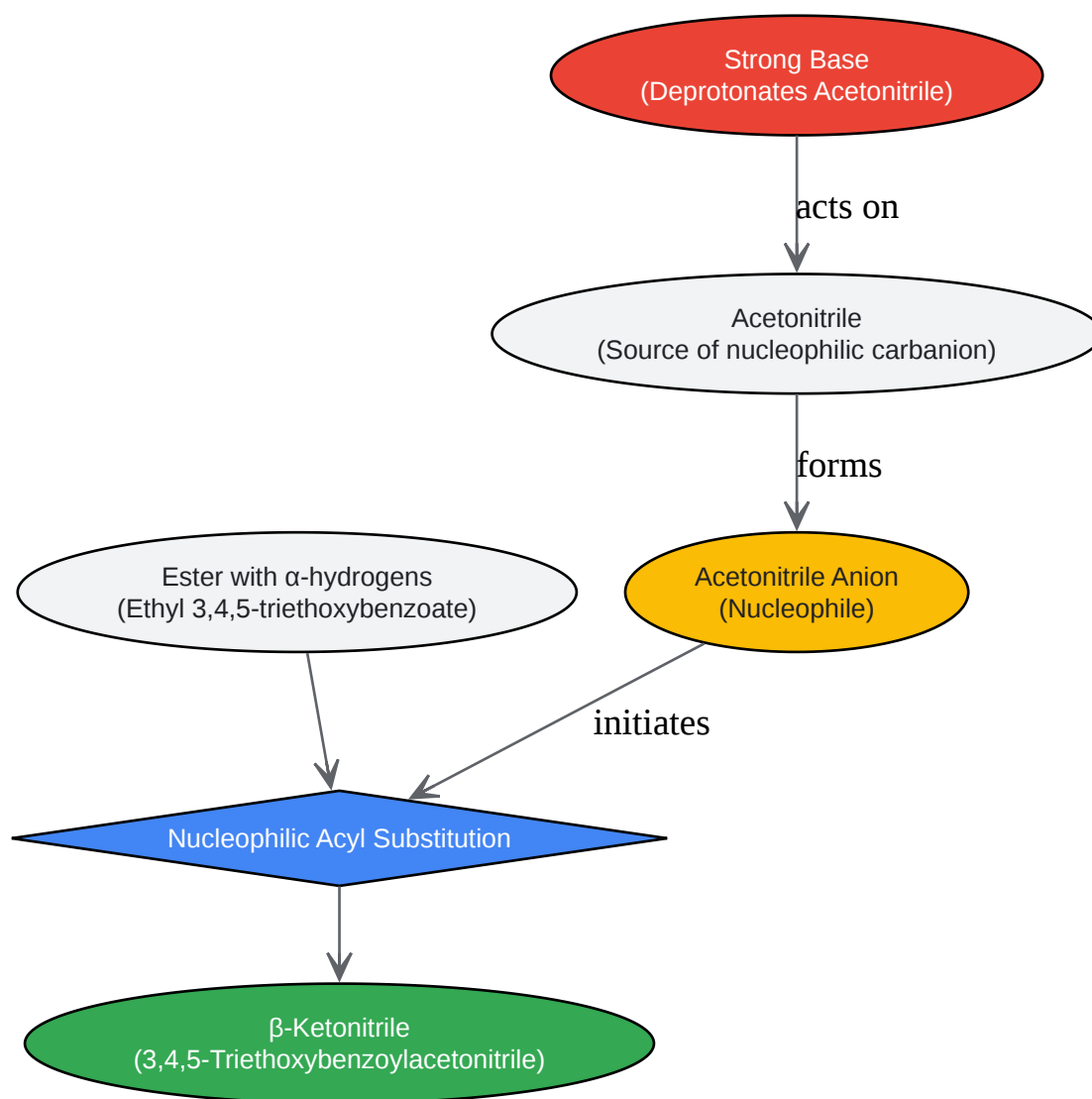
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Figure 2: General experimental workflow for the proposed synthesis.

## Signaling Pathways and Logical Relationships

As **3,4,5-Triethoxybenzoylacetonitrile** is a chemical intermediate, its direct involvement in signaling pathways is not applicable. However, its utility lies in the synthesis of molecules that may interact with biological pathways. The logical relationship in its synthesis is a well-established chemical transformation.

Logical Relationship of the Claisen Condensation:



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Figure 3: Logical flow of the proposed Claisen condensation synthesis.

## Conclusion

**3,4,5-Triethoxybenzoylacetonitrile** is a commercially available, albeit specialized, chemical intermediate with potential applications in synthetic chemistry. While detailed, experimentally validated protocols for its synthesis are not readily found in the public domain, its preparation via a Claisen condensation of ethyl 3,4,5-triethoxybenzoate and acetonitrile represents a chemically sound and logical approach. Researchers and drug development professionals interested in utilizing this compound should consider this proposed synthetic route as a starting point for their own process development and optimization. Direct contact with suppliers for any available technical data is also recommended.

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## References

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